molecular formula C6H6BN3O2 B068690 (1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid CAS No. 183282-45-3

(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid

Cat. No.: B068690
CAS No.: 183282-45-3
M. Wt: 162.94 g/mol
InChI Key: FXWWSHVAIPUGQM-UHFFFAOYSA-N
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Description

(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid is a boronic acid derivative featuring a benzotriazole ring. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid typically involves the reaction of benzotriazole with boronic acid derivatives. One common method is the reaction of benzotriazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: (1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding boronic esters.

    Reduction: Reduction reactions can convert it into boronic alcohols.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride are frequently used.

    Substitution: Halides and bases like sodium hydroxide are typical reagents.

Major Products: The major products formed from these reactions include boronic esters, boronic alcohols, and substituted benzotriazoles .

Scientific Research Applications

(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

    Biology: It serves as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of boron-containing drugs.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The benzotriazole ring enhances the stability and reactivity of the compound, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

    (1H-Benzimidazol-5-yl)boronic acid: Similar in structure but with a benzimidazole ring instead of a benzotriazole ring.

    (1H-Pyrazol-5-yl)boronic acid: Features a pyrazole ring, offering different reactivity and applications.

    (1H-Indol-5-yl)boronic acid: Contains an indole ring, used in different synthetic applications.

Uniqueness: (1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid is unique due to its benzotriazole ring, which provides enhanced stability and reactivity compared to other boronic acids. This makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions and other synthetic applications .

Properties

IUPAC Name

2H-benzotriazol-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BN3O2/c11-7(12)4-1-2-5-6(3-4)9-10-8-5/h1-3,11-12H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWWSHVAIPUGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NNN=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423507
Record name 2H-Benzotriazol-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183282-45-3
Record name 2H-Benzotriazol-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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